环(D-丙氨酰-D-色氨酰-4-氨基丁酰基-D-丙氨酰-D-缬氨酰-L-苯丙氨酰-D-缬氨酰)

描述

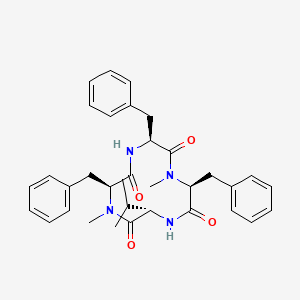

Cyclo(D-alanyl-D-tryptophyl-4-aminobutanoyl-D-alanyl-D-valyl-L-phenylalanyl-D-valyl) is a cyclic peptide, which is a class of compounds characterized by a peptide chain that forms a ring structure. This particular compound is a cyclotetrapeptide, meaning it consists of four amino acid residues in a cyclic configuration. Cyclic peptides like this one are of interest due to their potential biological activities and their stability compared to linear peptides.

Synthesis Analysis

The synthesis of cyclotetrapeptides can be achieved through the cyclization of linear tetrapeptides. In one study, cyclotetrapeptides were synthesized using o-phenylene chlorophosphite to cyclize the corresponding linear tetrapeptides . Another approach involves the condensation of N-acetyl glycine with N-acetyl-L-aminoacyl followed by treatment with hydrazine . Additionally, asymmetric synthesis methods have been employed to produce optically pure amino acids, which are building blocks for such cyclic peptides . A method involving the condensation of N-Cbz proline with methyl L-amino acids, followed by deprotection and cyclization, has also been reported .

Molecular Structure Analysis

The molecular structure of cyclic peptides is characterized by the peptide bonds that link the amino acid residues and the overall ring structure that is formed. The ring structure is crucial for the biological activity and stability of the peptide. The specific arrangement of amino acids in the ring and the presence of chiral centers can influence the properties and potential interactions of the peptide with biological targets.

Chemical Reactions Analysis

Cyclic peptides can undergo various chemical reactions, particularly at their amino acid side chains. For example, the presence of dehydroamino acid residues in cyclodipeptides allows for asymmetric hydrogenation, which can be used to produce optically pure L-amino acids . The choice of solvent, temperature, and catalyst can influence the outcome of such reactions, including the degree of chiral induction achieved during hydrogenation .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclic peptides are influenced by their molecular structure. The cyclic nature of these peptides often results in increased stability against enzymatic degradation, which is a significant advantage for potential therapeutic applications. The specific amino acid composition and sequence within the ring can affect the peptide's solubility, hydrophobicity, and ability to interact with biological molecules. The presence of chiral centers in the amino acids can also impact the peptide's optical properties and its interactions with chiral environments in biological systems.

科学研究应用

丙氨酸外消旋酶的抑制剂

丙氨酸外消旋酶是细菌细胞壁合成中的一种关键酶,催化 L-丙氨酸向 D-丙氨酸(肽聚糖的成分)的转化。研究已经发现了这种酶的多种抑制剂,例如 O-氨甲酰基-D-丝氨酸和 D-环丝氨酸,由于人类中缺乏类似的酶,因此突出了它们作为抗菌剂的潜力。然而,包括 D-环丝氨酸在内的这些抑制剂的治疗用途受到其严重的毒性作用的限制,这促使进一步研究以识别不是底物类似物的更具选择性和更有效的抑制剂(Azam & Jayaram, 2015)。

抗生素与环糊精包合物

环糊精 (CDs) 是一种环状寡糖,以其与各种分子形成包合物的特性而闻名,在药物输送系统中得到了广泛应用。这篇综述讨论了 200 多篇关于 CD 与抗生素和抗菌剂络合的报告,旨在提高溶解度、改变药物释放曲线并增强抗菌活性。这些复合物已被用于各种复杂的药物输送系统中,例如纳米海绵和脂质体,以实现预期的治疗效果(Boczar & Michalska, 2022)。

抗衡离子对 N-酰基氨基酸盐的影响

这篇综述探讨了抗衡离子对 N-酰基氨基酸盐物理化学性质的影响,重点关注它们在溶液中的溶解度和聚集行为。研究结果表明,氨基酸残基与抗衡离子之间的相互作用显着影响了这些化合物的性质,对它们在药物制剂和其他应用中的使用具有影响(Ohta, 2006)。

蓝藻和食品补充剂中的神经毒素 BMAA

BMAA(β-甲基氨基-L-丙氨酸)及其异构体由蓝藻产生,是与神经退行性疾病相关的非蛋白氨基酸。这篇综述讨论了它们在蓝藻和基于蓝藻的食品补充剂中的存在,强调了通过膳食补充剂接触导致的潜在人类健康风险。报告结果中的不一致性强调了需要对含有蓝藻的食品进行进一步的研究和质量控制(Manolidi et al., 2019)。

环糊精:关于生产和应用的综述

环糊精 (CDs) 是由淀粉产生的环状 α-1,4-葡聚糖,由于其包合物形成能力,在食品和制药行业中至关重要。这篇综述重点介绍了 γ-环糊精的酶促生产、性质和多种应用,突出了它与 α-和 β-环糊精相比更大的内部腔、更高的水溶性和生物利用度。γ-环糊精的经济生产工艺的发展拓宽了其工业应用(Li et al., 2007)。

作用机制

Unguisin A, also known as cyclo(D-alanyl-D-tryptophyl-4-aminobutanoyl-D-alanyl-D-valyl-L-phenylalanyl-D-valyl), is a marine-derived, GABA-containing cyclic heptapeptide .

Target of Action

It has been shown to function as a promiscuous host molecule in a variety of anion-binding interactions, with high affinity particularly for phosphate and pyrophosphate .

Mode of Action

Unguisin A interacts with its targets through anion-binding interactions. It has been found to have high affinity for phosphate and pyrophosphate . This suggests that it may interact with these anions in the body, potentially influencing various biochemical processes.

Biochemical Pathways

Given its high affinity for phosphate and pyrophosphate, it may influence pathways that involve these anions

Result of Action

It has been found to lack any detectable activity in antimicrobial growth inhibition assays

属性

IUPAC Name |

(3R,6R,9R,12S,15R,18R)-12-benzyl-3-(1H-indol-3-ylmethyl)-6,18-dimethyl-9,15-di(propan-2-yl)-1,4,7,10,13,16,19-heptazacyclotricosane-2,5,8,11,14,17,20-heptone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54N8O7/c1-22(2)33-39(54)44-25(6)35(50)45-31(20-27-21-42-29-16-11-10-15-28(27)29)37(52)41-18-12-17-32(49)43-24(5)36(51)47-34(23(3)4)40(55)46-30(38(53)48-33)19-26-13-8-7-9-14-26/h7-11,13-16,21-25,30-31,33-34,42H,12,17-20H2,1-6H3,(H,41,52)(H,43,49)(H,44,54)(H,45,50)(H,46,55)(H,47,51)(H,48,53)/t24-,25-,30+,31-,33-,34-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLLVQPKAQVOYFS-KVOZXUITSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC4=CC=CC=C4)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)NCCCC(=O)N1)CC2=CNC3=CC=CC=C32)C)C(C)C)CC4=CC=CC=C4)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54N8O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

758.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Unguisin A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

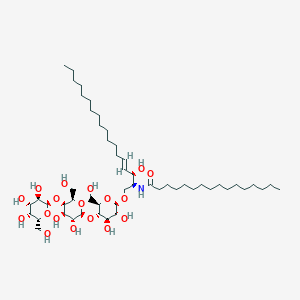

![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-9Z-octadecenamide](/img/structure/B3026305.png)

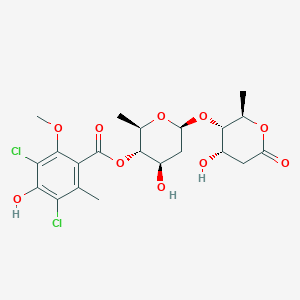

![N-[(1S,2R,3E)-1-[[(O-alpha-D-galactopyranosyl-(1-->4)-O-beta-D-galactopyranosyl-(1-->4)-beta-D-glucopyranosyl)oxy]methyl]-2-hydroxy-3-heptadecenbr-1-yl]-tricyclo[3.3.1.13,7]decane-1-acetamide](/img/structure/B3026306.png)

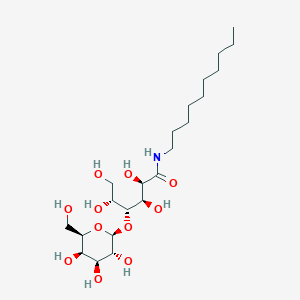

![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-pentadecanamide](/img/structure/B3026322.png)

![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35](/img/structure/B3026323.png)

![1-hydroxy-6-[(1S)-1-hydroxy-2-methylpropyl]-3-(2-methylpropyl)pyrazin-2-one](/img/structure/B3026324.png)

![N-[(E,2S,3R)-1,3-dihydroxyhexadec-4-en-2-yl]hexadecanamide](/img/structure/B3026325.png)

![20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol](/img/structure/B3026327.png)